2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid
Description
Chemical Structure and Properties 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid (CAS: 944905-08-2) is a fluorinated pyrimidine derivative with the molecular formula C₈H₇F₃N₂O₃ and a molecular weight of 236.15 g/mol . Its structure features a pyrimidine ring substituted at the 2-position with a trifluoroethoxy group (-OCH₂CF₃) and a carboxylic acid moiety at the 5-position. The trifluoroethoxy substituent introduces strong electron-withdrawing effects and enhanced lipophilicity compared to non-fluorinated analogs.
Synthetic routes for analogous pyrimidine carboxylic acids often involve nucleophilic substitution (e.g., replacing chlorine or methylthio groups with alkoxy or amino groups) or hydrolysis of esters, as seen in the preparation of ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate derivatives .
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c8-7(9,10)3-15-6-11-1-4(2-12-6)5(13)14/h1-2H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCKMGUZVCFHWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)OCC(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloro-5-pyrimidinecarboxylic acid with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the trifluoroethoxy group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield different products.
Substitution: The trifluoroethoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce pyrimidine derivatives with altered functional groups .
Scientific Research Applications
Medicinal Chemistry
-
Antimicrobial Activity:
- Studies have demonstrated that derivatives of pyrimidine structures exhibit significant antimicrobial properties. In vitro tests have shown that 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid displays activity against various strains including E. coli, S. aureus, and K. pneumoniae.
- This suggests potential applications in treating infections caused by resistant bacterial strains.
-
Anticancer Activity:
- The compound has been tested against several cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer). It has shown promising results in inducing apoptosis in these cells.
- Table 1: Anticancer Activity Data
Compound Cell Line IC50 Value (µM) This compound MCF-7 0.09 ± 0.0085 This compound A549 0.03 ± 0.0056 This compound Colo-205 0.01 ± 0.074 -
Neurological Treatments:
- The compound has been investigated for its role in modulating ion channels, which could have implications for treating neurological disorders and pain management.
Biological Studies
The unique structural features of this compound allow it to interact effectively with biological targets such as enzymes and receptors involved in metabolic pathways. Its lipophilicity aids in penetrating biological membranes, enhancing bioavailability and efficacy.
Case Studies
-
Cytotoxicity Evaluation:
- A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. Results indicated that derivatives with the trifluoroethoxy group exhibited enhanced cytotoxicity compared to non-fluorinated counterparts.
-
Antidiabetic Properties:
- In vivo studies using Drosophila melanogaster models demonstrated that compounds similar to this one significantly reduced glucose levels, indicating potential applications in diabetes management.
Mechanism of Action
The mechanism of action of 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrimidine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural Similarity and Substituent Effects
The following compounds exhibit high structural similarity to 2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid, as indicated by computational similarity scores (0.68–0.90) :
Physicochemical and Functional Comparisons
- Electron-Withdrawing Effects: The trifluoroethoxy group in the target compound provides stronger electron withdrawal than methoxy (-OCH₃) or methylthio (-SCH₃) groups, as seen in 2-(methylthio)pyrimidine-5-carboxylic acid ().
- Lipophilicity: Fluorinated substituents (e.g., -OCH₂CF₃, -CF₃) increase logP values compared to hydroxyl or amino analogs. For example, 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-acetic acid (CAS 1261520-72-2) has a logP ~2.5 due to its trifluoromethoxy-phenyl group .
- Acid Stability : The carboxylic acid at position 5 is common across analogs, but stability varies. For instance, ester derivatives (e.g., ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, CAS 304693-64-9) are prone to hydrolysis under basic conditions .
Biological Activity
2-(2,2,2-Trifluoroethoxy)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a trifluoroethoxy group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial, anticancer, and neurological treatments. The unique structural features of this compound enhance its lipophilicity and alter its electronic properties, making it an attractive candidate for various pharmaceutical applications.
- Molecular Formula: CHFNO
- Molecular Weight: 222.12 g/mol
The trifluoroethoxy group significantly influences the compound's interaction with biological targets, enhancing binding affinity and selectivity towards enzymes and receptors involved in various biological pathways.
The biological activity of this compound is mediated through its interaction with specific molecular targets. These targets may include:
- Enzymes: Potential modulation of enzyme activity affecting metabolic pathways.
- Receptors: Binding to receptors that influence cellular signaling pathways.
The trifluoroethoxy substituent is believed to enhance the compound's ability to penetrate cellular membranes, thereby increasing its bioavailability and efficacy.
Antimicrobial Activity
Research has indicated that compounds derived from pyrimidine structures exhibit notable antimicrobial properties. In vitro studies have shown that this compound displays significant activity against various microbial strains. For example:
- E. coli
- S. aureus
- K. pneumoniae
These findings suggest potential applications in treating infections caused by resistant bacterial strains .
Anticancer Activity
The anticancer potential of this compound has been explored in several studies. Notably:
- Cell Lines Tested: MCF-7 (breast cancer), A549 (lung cancer), and Colo-205 (colon cancer).
- Mechanism: The compound induces apoptosis in cancer cells, as evidenced by colony formation assays showing significant cell death .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | MCF-7 | 0.09 ± 0.0085 |
| This compound | A549 | 0.03 ± 0.0056 |
| This compound | Colo-205 | 0.01 ± 0.074 |
Case Studies
- Study on Cytotoxicity : A study evaluated the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The results indicated that derivatives with the trifluoroethoxy group exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts .
- Antidiabetic Properties : In vivo studies using Drosophila melanogaster models demonstrated that compounds similar to this compound significantly reduced glucose levels, indicating potential applications in diabetes management .
Q & A
Q. What are the standard synthetic routes for preparing 2-(2,2,2-trifluoroethoxy)pyrimidine-5-carboxylic acid?
The compound is typically synthesized via hydrolysis of its ester precursor. For example, ethyl 2-(trifluoromethyl)-4-substituted-pyrimidine-5-carboxylate can be hydrolyzed under alkaline conditions (e.g., NaOH in ethanol/water) at room temperature, followed by acidification with HCl and extraction with ethyl acetate . Yield optimization often requires monitoring reaction progress via LCMS (e.g., [M+H]+ at m/z 338) .
Q. How can researchers purify and isolate this compound?
After hydrolysis, the crude product is isolated via solvent evaporation under reduced pressure. Purification involves liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents like magnesium sulfate . For analogs, recrystallization from polar aprotic solvents (e.g., DMF/water) is recommended to remove unreacted starting materials .
Q. What analytical techniques are critical for characterizing this compound?
- LCMS : Confirm molecular weight and purity (e.g., [M+H]+ ion detection) .
- NMR : Assign substituent positions using and spectra (e.g., pyrimidine ring protons at δ 8.5–9.0 ppm) .
- HPLC : Quantify purity (>95% is typical for research-grade material) .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and reduce byproducts?
Computational tools (e.g., quantum chemical reaction path searches) can predict optimal temperatures, solvent systems, and catalyst requirements. For instance, ICReDD’s methodology combines computational screening with experimental validation to minimize trial-and-error approaches, reducing development time by ~40% . Advanced kinetic studies (e.g., variable-temperature NMR) may also identify rate-limiting steps .
Q. How should researchers address contradictions in spectral data or unexpected reactivity?
- Case Study : If LCMS shows unexpected [M+Na]+ adducts instead of [M+H]+, verify ionization parameters (e.g., ESI vs. APCI) and solvent compatibility .
- Structural Ambiguity : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in pyrimidine derivatives .
- Reactivity Conflicts : Compare with analogs like 2-chloro-5-(2,2,2-trifluoroethoxy)pyrimidine (CAS 145948-01-2) to assess electronic effects of substituents on hydrolysis rates .
Q. What strategies are effective for studying structure-activity relationships (SAR) in drug discovery?
- Substituent Variation : Replace the trifluoroethoxy group with difluoroethoxy or chlorinated analogs to assess electronic and steric effects on target binding .
- Biological Assays : Pair synthetic modifications with enzymatic inhibition assays (e.g., kinase profiling) and correlate with computational docking results .
Q. How can stability studies be designed for this compound under varying conditions?
Q. What stereochemical considerations apply to derivatives of this compound?
Chiral analogs (e.g., spirocyclic diazaspiro[4.5]decane derivatives) require enantioselective synthesis. Techniques like chiral HPLC or asymmetric catalysis (e.g., Jacobsen’s catalyst) can resolve stereoisomers .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
